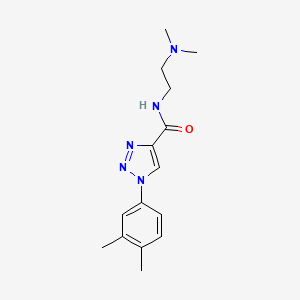
2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Tegoprazan . It is a medicine used for treating gastroesophageal reflux disease and erosive esophagitis . The main pharmacological target for the treatment of gastric acid-related diseases is the proton pump hydrogen ion/potassium ion exchange ATPase .
Molecular Structure Analysis
The molecular formula of Tegoprazan is C20H19F2N3O3 . The molecular weight is 387.38 .Physical And Chemical Properties Analysis
Tegoprazan has a boiling point of 596.5±50.0 °C (Predicted) and a density of 1.371±0.06 g/cm3 (Predicted) . It is soluble in DMSO and is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
The compound 2,6-difluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide has been explored for its potential in Positron Emission Tomography (PET) imaging applications. A study by Wang et al. (2013) synthesized a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, aiming to develop a new PET agent for imaging B-Raf(V600E) mutations in cancers. This synthesis involved several steps, including desmethylation and radiolabeling, yielding the target tracer with significant specificity and radiochemical yield, highlighting the compound's relevance in cancer diagnosis and research (Wang, Gao, Miller, & Zheng, 2013).
Potassium Channel Research for Epilepsy Treatment
Research on derivatives of the benzamide class, including compounds structurally similar to this compound, has identified potential applications in treating epilepsy. Amato et al. (2011) described the development of N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers. These compounds were active in animal models of epilepsy and pain, demonstrating the therapeutic potential of this class of compounds in neurological disorders (Amato, Roeloffs, Rigdon, Antonio, Mersch, McNaughton-Smith, Wickenden, Fritch, & Suto, 2011).
Material Science and Molecular Interaction Studies
In material science, the interaction of molecules similar to this compound with other compounds has been studied for the development of novel crystals. Wang et al. (2014) explored the energetic multi-component molecular solids formed by strong hydrogen bonds and weak intermolecular interactions, showing how these compounds can contribute to the creation of materials with unique properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-9-10(2)23-24(11(9)3)17-20-7-12(8-21-17)22-16(25)15-13(18)5-4-6-14(15)19/h4-8H,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQLNLFIRUSGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2818836.png)
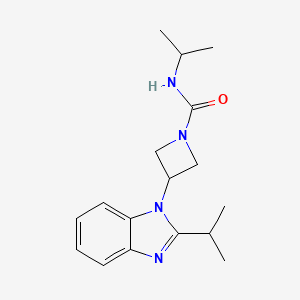
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)
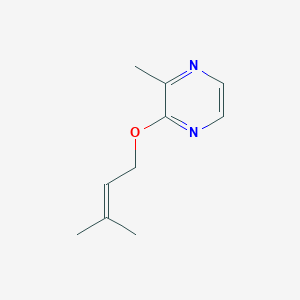

![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)
![4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2818846.png)
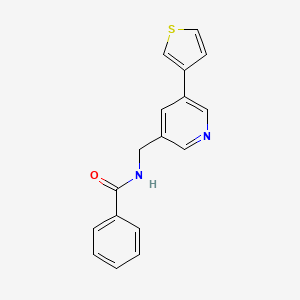
![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)

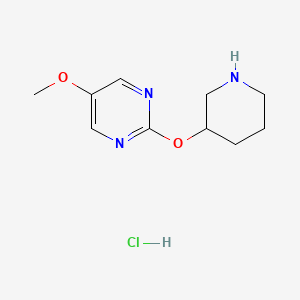
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2818854.png)
![7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline](/img/structure/B2818855.png)
